Cas no 395-05-1 (2-(3-Fluorophenyl)-2-hydroxyacetic acid)

2-(3-Fluorophenyl)-2-hydroxyacetic acid is a fluorinated aromatic hydroxy acid with applications in pharmaceutical and chemical synthesis. Its structure, featuring a fluorine substituent on the phenyl ring and a hydroxyl group adjacent to the carboxylic acid, enhances its reactivity and utility as an intermediate in medicinal chemistry. The fluorine atom improves metabolic stability and binding affinity in drug design, while the hydroxyacetic acid moiety allows for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and consistent quality make it suitable for research and industrial-scale synthesis.
2-(3-Fluorophenyl)-2-hydroxyacetic acid structure
395-05-1 structure
Product Name:2-(3-Fluorophenyl)-2-hydroxyacetic acid
CAS No:395-05-1
MF:C8H7FO3
MW:170.137786149979
MDL:MFCD03095383
CID:860135
PubChem ID:252332
Update Time:2025-06-12

2-(3-Fluorophenyl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluorophenyl)-2-hydroxyacetic acid
    • 3-Fluoromandelic acid
    • 2-(3-fluorophenyl)-2-hydroxy-acetic acid
    • NSC73991
    • m-Fluoromandelic acid
    • 3-fluoro-mandelic acid
    • 3-Fluoromandelic acid, AldrichCPR
    • 2419AE
    • AK130153
    • 3-Fluoro-alpha-hydroxy-benzeneacetic acid
    • ST24027510
    • 2-(3-fluorophenyl)-2-hydroxyaceticacid
    • CS-0156912
    • Z788000610
    • C75007
    • NSC-73991
    • 3-Fluoro-a-hydroxy-benzeneacetic acid
    • EN300-1260416
    • SCHEMBL287924
    • (3-fluorophenyl)(hydroxy)acetic acid
    • 395-05-1
    • MFCD03095383
    • AKOS005265605
    • SY314620
    • MDL: MFCD03095383
    • Inchi: 1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
    • InChI Key: HNUJOYMRHWMPOM-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C(=O)O)O

Computed Properties

  • Exact Mass: 170.03800
  • Monoisotopic Mass: 170.03792224g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Melting Point: 100°C
  • PSA: 57.53000
  • LogP: 0.94370

2-(3-Fluorophenyl)-2-hydroxyacetic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Fluorophenyl)-2-hydroxyacetic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(3-Fluorophenyl)-2-hydroxyacetic acid Pricemore >>

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2-(3-Fluorophenyl)-2-hydroxyacetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:395-05-1)2-(3-Fluorophenyl)-2-hydroxyacetic acid
Order Number:A873644
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):150.0
Email:sales@amadischem.com

Additional information on 2-(3-Fluorophenyl)-2-hydroxyacetic acid

Introduction to 2-(3-Fluorophenyl)-2-hydroxyacetic Acid (CAS No. 395-05-1)

2-(3-Fluorophenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service registry number 395-05-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of hydroxyacetic acids, characterized by the presence of a hydroxyl group and a carboxylic acid moiety. The fluorine substituent at the 3-position of the phenyl ring introduces unique electronic and steric properties, making this molecule a versatile scaffold for drug design and development.

The structural features of 2-(3-Fluorophenyl)-2-hydroxyacetic acid make it an attractive candidate for further chemical modifications and biological evaluations. The presence of both a hydroxyl and a carboxylic acid group allows for diverse functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. This flexibility has been exploited in various research endeavors, particularly in the quest to develop novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atom, being highly electronegative, can modulate the electronic distribution within the molecule, thereby influencing its interactions with enzymes and receptors. This property has been leveraged in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders.

One of the most compelling aspects of 2-(3-Fluorophenyl)-2-hydroxyacetic acid is its potential as a building block for more complex molecules. Researchers have utilized this compound to synthesize inhibitors of key enzymes involved in metabolic pathways relevant to human health. For instance, derivatives of this scaffold have been explored as potential inhibitors of tyrosine kinases, which are overexpressed in many cancers. The fluorine atom at the 3-position of the phenyl ring plays a crucial role in optimizing the binding interactions with these enzymes, leading to improved efficacy and selectivity.

Furthermore, the hydroxyl group in 2-(3-Fluorophenyl)-2-hydroxyacetic acid provides a site for further derivatization, allowing for the introduction of additional functional groups such as amides, esters, or ethers. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For example, amide derivatives have been shown to exhibit enhanced solubility and bioavailability, while ester derivatives may offer improved stability under physiological conditions.

The pharmaceutical industry has shown particular interest in fluorinated hydroxyacetic acids due to their potential applications in treating neurological disorders. Studies have demonstrated that compounds derived from this scaffold can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability of 2-(3-Fluorophenyl)-2-hydroxyacetic acid to modulate neuronal activity has prompted further investigation into its role as a precursor for neuroprotective agents.

In addition to its pharmaceutical applications, 2-(3-Fluorophenyl)-2-hydroxyacetic acid has found utility in materials science and chemical research. Its unique structural features make it a valuable intermediate in organic synthesis, particularly for constructing complex organic molecules. Researchers have employed this compound in cross-coupling reactions, which are essential for building carbon-carbon bonds in drug molecules. The presence of both reactive sites—the hydroxyl group and the carboxylic acid—provides multiple opportunities for chemical manipulation, enabling the synthesis of diverse molecular architectures.

The environmental impact of fluorinated compounds has also been a subject of interest. While fluorine atoms offer numerous advantages in drug design, their persistence in the environment raises concerns about long-term ecological effects. However, efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental footprint. By optimizing synthetic methodologies, researchers aim to balance the benefits of fluorinated compounds with ecological responsibility.

Future research directions for 2-(3-Fluorophenyl)-2-hydroxyacetic acid include exploring its potential as an intermediate in green chemistry initiatives. The development of biodegradable fluorinated compounds could pave the way for more environmentally friendly pharmaceuticals. Additionally, computational modeling techniques are being employed to predict the biological activity of derivatives before they are synthesized in the lab. This approach can significantly reduce time-to-market by identifying promising candidates early in the discovery process.

The role of CAS No. 395-05-1 in advancing medicinal chemistry cannot be overstated. Its unique structural attributes have opened up new avenues for drug discovery and development. As our understanding of molecular interactions continues to evolve, compounds like 2-(3-Fluorophenyl)-2-hydroxyacetic acid will remain at forefronts of innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:395-05-1)2-(3-Fluorophenyl)-2-hydroxyacetic acid
A873644
Purity:99%
Quantity:10g
Price ($):150.0
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